Tris(trichlorosilylethyl)methylsilane

Description

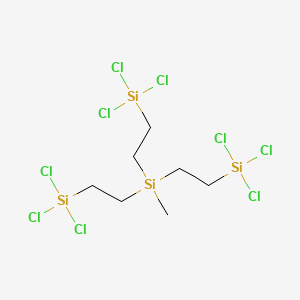

Tris(trichlorosilylethyl)methylsilane is an organosilicon compound with the molecular structure CH3Si(CH2CH2SiCl3)2. It features a central methylsilane core bonded to three ethyl groups, each terminated by a trichlorosilyl (-SiCl3) moiety. This structure imparts high reactivity due to the presence of multiple Si-Cl bonds, which readily undergo hydrolysis or substitution reactions.

Properties

IUPAC Name |

trichloro-[2-[methyl-bis(2-trichlorosilylethyl)silyl]ethyl]silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl9Si4/c1-17(2-5-18(8,9)10,3-6-19(11,12)13)4-7-20(14,15)16/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQFFXXZDZLDNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CC[Si](Cl)(Cl)Cl)(CC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl9Si4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(trichlorosilylethyl)methylsilane can be synthesized through the reaction of trichlorosilane with vinyltrichlorosilane in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where trichlorosilane and vinyltrichlorosilane are combined. The reaction is catalyzed by a transition metal catalyst, and the product is purified through distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions: Tris(trichlorosilylethyl)methylsilane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols and siloxanes.

Reduction: It can be reduced to form silanes with lower oxidation states.

Substitution: The trichlorosilyl groups can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like Grignard reagents and organolithium compounds are employed.

Major Products Formed:

Oxidation: Silanols and siloxanes.

Reduction: Lower oxidation state silanes.

Substitution: Various organosilicon compounds with different functional groups.

Scientific Research Applications

Tris(trichlorosilylethyl)methylsilane has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and in cross-coupling reactions.

Biology: The compound is utilized in the modification of biomolecules for enhanced stability and reactivity.

Medicine: It is explored for drug delivery systems and as a component in medical devices.

Industry: The compound is used in the production of high-performance materials, coatings, and catalysts.

Mechanism of Action

The mechanism of action of tris(trichlorosilylethyl)methylsilane involves the interaction of its silicon-hydrogen bonds with various substrates. The compound can act as a radical initiator, facilitating the formation of reactive intermediates that participate in subsequent chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural and Molecular Properties

Below is a comparative analysis of key structural and molecular parameters:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Tris(trichlorosilylethyl)methylsilane | CH3Si(CH2CH2SiCl3)3 | ~592.7* | Three trichlorosilylethyl groups |

| Chlorotrimethylsilane | C3H9ClSi | 108.64 | Three methyl groups, one Si-Cl |

| Methyltrichlorosilane | CH3Cl3Si | 149.47 | One methyl group, three Si-Cl |

| Tris(trimethylsilyl)silane | C9H27ClSi4 | 331.1 | Three trimethylsilyl groups |

| Tris(trimethylsiloxy)chlorosilane | C9H27ClO3Si4 | 331.1 | Three trimethylsiloxy groups, Si-Cl |

*Calculated based on analogous structures.

Reactivity and Functional Behavior

- This compound: The trichlorosilyl groups (-SiCl3) are highly electrophilic, reacting vigorously with water or nucleophiles (e.g., alcohols, amines) to form silanols or substituted silanes . This reactivity is comparable to methyltrichlorosilane (CH3SiCl3), which hydrolyzes to methylsilanols and HCl .

- Chlorotrimethylsilane (TMCS): Primarily acts as a silylating agent, reacting with hydroxyl or amino groups to form stable trimethylsilyl derivatives. Its single Si-Cl bond is less reactive than trichlorosilyl groups .

- Tris(trimethylsilyl)silane : Used as a radical initiator in organic synthesis due to its Si-H bond, which can abstract hydrogen atoms under thermal or photolytic conditions .

Research Findings and Industrial Relevance

- Synthetic Utility : Methyltrichlorosilane is a versatile intermediate, reacting with sodium dithiophosphate salts to yield antimicrobial complexes in 85–95% yields .

- Material Science : Tris(trimethylsiloxy)methylsilane derivatives are critical in silicone hydrogels for contact lenses, balancing oxygen permeability and hydrophilicity .

- Advanced Fibers: Tris(N-methylamino)methylsilane polymerization produces SixNyCz fibers, offering 10^6 times higher electrical resistivity than carbon fibers .

Biological Activity

Tris(trichlorosilylethyl)methylsilane is a silane compound that has garnered interest in various fields, including materials science and biochemistry. Its unique structure, characterized by multiple trichlorosilylethyl groups, suggests potential applications in biological systems. This article reviews the biological activity of this compound, focusing on its interactions with biological molecules, potential toxicity, and implications for environmental health.

Chemical Structure and Properties

The molecular formula of this compound is . It is a silane derivative known for its hydrophobic properties and ability to form siloxane networks. The presence of trichlorosilylethyl groups enhances its reactivity, making it a candidate for various chemical modifications.

1. Toxicity Studies

Research indicates that silane compounds can exhibit varying degrees of toxicity depending on their structure and functional groups. This compound has shown potential toxic effects on aquatic organisms. A study highlighted that exposure to similar chlorinated silanes resulted in adverse effects on the health of aquatic life, suggesting that this compound may pose similar risks .

2. Impact on Microbial Communities

The compound's influence on microbial communities has been investigated, particularly its effect on intestinal microbiota in amphibians. Long-term exposure to silanes has been associated with significant changes in microbial diversity and composition, potentially leading to dysbiosis—a condition linked to various health issues . The study found that exposure to related compounds decreased the abundance of beneficial bacteria while promoting pathogenic species.

3. Cellular Interactions

This compound interacts with cellular membranes due to its hydrophobic nature. This interaction can disrupt membrane integrity, leading to cell lysis or altered cell signaling pathways. Research into similar silanes indicates that they can induce apoptosis in certain cell lines, raising concerns about their safety in biomedical applications .

1. Aquatic Toxicity

A case study examined the effects of chlorinated silanes on tadpole development. Results showed that exposure led to reduced growth rates and altered immune function, correlating with changes in gut microbiota composition .

| Parameter | Control Group | Exposed Group (90 μg/L) |

|---|---|---|

| Average Body Size (mm) | 25 | 18 |

| Microbial Diversity Index | 0.75 | 0.45 |

| Immune Gene Expression (DEGs) | Baseline | Significant down-regulation |

2. Environmental Impact

Another study focused on the environmental persistence of this compound and its degradation products in aquatic environments. The findings suggested that while the compound itself may degrade slowly, its byproducts could be more toxic to aquatic organisms, necessitating further research into its environmental fate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.